4-Acetoxybenzaldehyde

Description

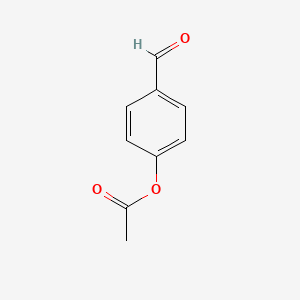

Structure

3D Structure

Propriétés

IUPAC Name |

(4-formylphenyl) acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8O3/c1-7(11)12-9-4-2-8(6-10)3-5-9/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEVSMVUOKAMPDO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC=C(C=C1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4061250 | |

| Record name | Benzaldehyde, 4-(acetyloxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4061250 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

878-00-2 | |

| Record name | 4-(Acetyloxy)benzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=878-00-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Acetoxybenzaldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000878002 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Acetoxybenzaldehyde | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=40537 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzaldehyde, 4-(acetyloxy)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzaldehyde, 4-(acetyloxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4061250 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-formylphenyl acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.726 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-Acetoxybenzaldehyde | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XS4J9N72WD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

4-Acetoxybenzaldehyde: A Technical Guide for Researchers and Drug Development Professionals

An In-depth Technical Guide on 4-Acetoxybenzaldehyde (CAS Number: 878-00-2)

This technical guide provides a comprehensive overview of this compound, a versatile organic compound with applications in organic synthesis and potential relevance to drug development. This document details its chemical and physical properties, provides a detailed experimental protocol for its synthesis, explores its current and potential applications, and discusses its biological significance, including its role as a potential prodrug.

Core Data Presentation

Quantitative data for this compound is summarized in the table below for easy reference and comparison.

| Property | Value | Reference(s) |

| CAS Number | 878-00-2 | [1] |

| Molecular Formula | C₉H₈O₃ | [2] |

| Molecular Weight | 164.16 g/mol | [2] |

| Appearance | Colorless to pale yellow liquid | |

| Boiling Point | 152-153 °C at 17 mmHg | [3] |

| Density | 1.168 g/mL at 25 °C | |

| Refractive Index (n20/D) | 1.538 | |

| Flash Point | 113 °C (235.4 °F) - closed cup | |

| IUPAC Name | (4-formylphenyl) acetate (B1210297) | [1] |

| Synonyms | 4-Formylphenyl acetate, p-Acetoxybenzaldehyde | [1][2] |

Synthesis of this compound

This compound is readily synthesized from its precursor, 4-hydroxybenzaldehyde (B117250), through an O-acetylation reaction. The following is a detailed experimental protocol for this synthesis.

Experimental Protocol: Acetylation of 4-Hydroxybenzaldehyde

Objective: To synthesize this compound by the acetylation of the phenolic hydroxyl group of 4-hydroxybenzaldehyde using acetic anhydride (B1165640) and pyridine (B92270).

Materials:

-

4-Hydroxybenzaldehyde

-

Acetic anhydride (Ac₂O)

-

Dry pyridine

-

Dichloromethane (B109758) (CH₂Cl₂) or Ethyl acetate (EtOAc)

-

1 M Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine (saturated aqueous NaCl)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Thin-layer chromatography (TLC) supplies

Procedure:

-

In a round-bottom flask under an inert atmosphere (e.g., Argon), dissolve 4-hydroxybenzaldehyde (1.0 equivalent) in dry pyridine (2–10 mL per mmol of starting material).[4]

-

Cool the solution to 0 °C using an ice bath.[4]

-

Slowly add acetic anhydride (1.5–2.0 equivalents) to the cooled solution.[4]

-

Allow the reaction mixture to warm to room temperature and stir until the starting material is completely consumed. The progress of the reaction should be monitored by TLC.[4]

-

Once the reaction is complete, quench the reaction by adding a small amount of dry methanol.

-

Remove the pyridine by co-evaporation with toluene under reduced pressure using a rotary evaporator.[5]

-

Dilute the residue with dichloromethane or ethyl acetate.[4]

-

Transfer the organic solution to a separatory funnel and wash sequentially with 1 M HCl, water, saturated aqueous NaHCO₃, and brine.[4]

-

Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

If necessary, the product can be further purified by column chromatography.

Figure 1: Synthetic workflow for this compound.

Applications in Research and Drug Development

This compound serves as a valuable intermediate in several areas of chemical synthesis and has potential applications in drug development.

-

Protecting Group in Organic Synthesis: The acetyl group serves as an effective protecting group for the phenolic hydroxyl of 4-hydroxybenzaldehyde, which is a common building block in the synthesis of more complex molecules, including pharmaceuticals and fragrances.[6]

-

Solid-Phase Organic Synthesis: this compound derivatives have been utilized as polymer-bound linkers in solid-phase organic synthesis. This methodology is instrumental in generating large molecular libraries for lead discovery and optimization in drug development.[7][8]

-

Boron Neutron Capture Therapy (BNCT): this compound has been used in the synthesis of a novel functionalized azanonaborane cluster. BNCT is a targeted radiation therapy that shows promise for treating certain types of cancer.

-

Precursor to Biologically Active Molecules: As a protected form of 4-hydroxybenzaldehyde, it can be used in multi-step syntheses of various biologically active compounds. 4-hydroxybenzaldehyde itself is a precursor to antihypertensive agents, anti-inflammatory drugs, and some antibiotics.[6]

Biological Significance and Signaling Pathways

While direct studies on the biological activity of this compound are limited, the known biological effects of its parent compound, 4-hydroxybenzaldehyde, suggest that it may function as a prodrug. Upon administration, the ester linkage could be hydrolyzed by esterases to release 4-hydroxybenzaldehyde, which has demonstrated several biological activities.

The Sonic Hedgehog (Shh) Signaling Pathway

Research has shown that 4-hydroxybenzaldehyde can activate the Sonic Hedgehog (Shh) signaling pathway. This pathway is crucial for embryonic development and has been implicated in tissue repair and regeneration in adults. A study on astrocytes treated with excretory/secretory products from Angiostrongylus cantonensis found that 4-hydroxybenzaldehyde enhanced cell survival by activating the Shh pathway and inhibiting the expression of apoptosis-related molecules.[9]

References

- 1. Benzaldehyde, 4-(acetyloxy)- | C9H8O3 | CID 70144 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. GSRS [gsrs.ncats.nih.gov]

- 3. matrixscientific.com [matrixscientific.com]

- 4. O-Acetylation using acetic anhydride in pyridine - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pharm.sinocurechem.com [pharm.sinocurechem.com]

- 7. digitalcommons.uri.edu [digitalcommons.uri.edu]

- 8. Synthesis of Polymer-Bound 4-Acetoxy-3-phenylbenzaldehyde Derivatives: Applications in Solid-Phase Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Benzaldehyde stimulates autophagy via the sonic hedgehog signaling pathway in mouse brain astrocytes after treatment with Angiostrongylus cantonensis excretory-secretory products - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4-Formylphenyl Acetate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-formylphenyl acetate (B1210297), also known as 4-acetoxybenzaldehyde. It covers the compound's nomenclature, physicochemical properties, detailed experimental protocols for its synthesis and purification, and explores its potential biological significance. This document is intended to be a valuable resource for professionals in the fields of chemical research and drug development.

Nomenclature and Synonyms

4-Formylphenyl acetate is a member of the benzaldehydes and phenyl acetates chemical families.[1] It is structurally characterized as a phenyl acetate with a formyl group at the para-position. The IUPAC name for this compound is (4-formylphenyl) acetate.[1]

A variety of synonyms are used to identify this compound in literature and chemical databases. These are essential for comprehensive literature searches and material procurement.

| Nomenclature Type | Name |

| IUPAC Name | (4-formylphenyl) acetate[1] |

| Systematic Name | Benzaldehyde, 4-(acetyloxy)-[1] |

| Common Synonyms | This compound, p-Acetoxybenzaldehyde, p-Hydroxybenzaldehyde acetate, Acetic acid 4-formylphenyl ester[1][2] |

| CAS Registry Number | 878-00-2[2][3][4] |

Physicochemical Properties

Understanding the physicochemical properties of 4-formylphenyl acetate is crucial for its handling, application in reactions, and for analytical method development. The key quantitative data are summarized in the table below.

| Property | Value |

| Molecular Formula | C₉H₈O₃[1][2] |

| Molecular Weight | 164.16 g/mol [1][2][3] |

| Appearance | Liquid[3] |

| Boiling Point | 152-153 °C at 17 mmHg[3][4] |

| Density | 1.168 g/mL at 25 °C[3][4] |

| Refractive Index (n20/D) | 1.538[3][4] |

Experimental Protocols

Synthesis of 4-Formylphenyl Acetate

A common and effective method for the synthesis of 4-formylphenyl acetate is the acetylation of 4-hydroxybenzaldehyde (B117250). The following protocol is a representative example.

Materials:

-

4-Hydroxybenzaldehyde

-

Acetic anhydride (B1165640)

-

Pyridine (B92270) (or a catalytic amount of a strong acid like sulfuric acid)

-

An appropriate solvent (e.g., dichloromethane, or neat)

-

Water

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-hydroxybenzaldehyde in a minimal amount of the chosen solvent or use it neat.

-

Add an equimolar amount or a slight excess of acetic anhydride to the flask.

-

Slowly add pyridine (as a catalyst and base) or a few drops of concentrated sulfuric acid to the reaction mixture while stirring.

-

Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60 °C) for a few hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature.

-

Quench the reaction by slowly adding water to hydrolyze any unreacted acetic anhydride.

-

If a solvent was used, perform a liquid-liquid extraction. Dilute the reaction mixture with the organic solvent and wash sequentially with water, saturated sodium bicarbonate solution (to remove acidic impurities), and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude 4-formylphenyl acetate.

Purification of 4-Formylphenyl Acetate

The crude product can be purified by vacuum distillation or column chromatography.

Purification by Vacuum Distillation:

-

Set up a distillation apparatus for vacuum distillation.

-

Heat the crude 4-formylphenyl acetate under reduced pressure.

-

Collect the fraction that distills at the reported boiling point (152-153 °C at 17 mmHg) to obtain the purified product.

Purification by Column Chromatography:

-

Prepare a silica (B1680970) gel column using a suitable solvent system (e.g., a mixture of hexane (B92381) and ethyl acetate). The optimal solvent ratio should be determined by TLC analysis of the crude product.

-

Dissolve the crude product in a minimal amount of the eluent and load it onto the column.

-

Elute the column with the chosen solvent system and collect the fractions.

-

Monitor the fractions by TLC to identify those containing the pure product.

-

Combine the pure fractions and evaporate the solvent to yield purified 4-formylphenyl acetate.

Potential Biological Significance and Signaling Pathway

While direct studies on the biological activity of 4-formylphenyl acetate are limited, its precursor, 4-hydroxybenzaldehyde, has been shown to possess neuroprotective properties. Specifically, 4-hydroxybenzaldehyde can enhance the survival of astrocytes by activating the Sonic Hedgehog (Shh) signaling pathway and inhibiting the expression of apoptosis-related molecules.[5]

Given that 4-formylphenyl acetate is an acetylated derivative of 4-hydroxybenzaldehyde, it is plausible that it may act as a prodrug, being hydrolyzed in vivo to release the active 4-hydroxybenzaldehyde. Therefore, the Shh signaling pathway represents a potential therapeutic target for 4-formylphenyl acetate.

Below is a diagram illustrating the proposed mechanism of action based on the known activity of its parent compound, 4-hydroxybenzaldehyde.

Caption: Proposed signaling pathway for 4-formylphenyl acetate via its active metabolite.

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for the synthesis and purification of 4-formylphenyl acetate.

Caption: General workflow for the synthesis and purification of 4-formylphenyl acetate.

References

- 1. Benzaldehyde, 4-(acetyloxy)- | C9H8O3 | CID 70144 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. GSRS [gsrs.ncats.nih.gov]

- 3. This compound 97 878-00-2 [sigmaaldrich.com]

- 4. chemsynthesis.com [chemsynthesis.com]

- 5. 3-Hydroxybenzaldehyde and 4-Hydroxybenzaldehyde enhance survival of mouse astrocytes treated with Angiostrongylus cantonensis young adults excretory/secretory products - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical Properties of 4-Acetoxybenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of 4-acetoxybenzaldehyde (CAS No: 878-00-2), a key intermediate in pharmaceutical and chemical synthesis. The document details its physicochemical, thermal, and optical characteristics, supported by standardized experimental protocols for their determination. All quantitative data is presented in structured tables for clarity and comparative analysis. Furthermore, logical workflows for property determination and solubility classification are visualized to aid in experimental design.

Physicochemical and Structural Data

This compound, also known as 4-formylphenyl acetate (B1210297), is an acetate ester characterized by a formyl group at the para position of the phenyl acetate ring.[1] Its fundamental properties are summarized below.

| Property | Value | Source(s) |

| CAS Number | 878-00-2 | [2][3][4] |

| Molecular Formula | C₉H₈O₃ | [1][3][4][5] |

| Molecular Weight | 164.16 g/mol | [1][2][6] |

| Appearance | Clear colorless to pale yellow liquid | [7] |

| IUPAC Name | (4-formylphenyl) acetate | [1] |

| Synonyms | p-Acetoxybenzaldehyde, 4-Formylphenyl acetate, p-Hydroxybenzaldehyde acetate | [1][3] |

| SMILES | CC(=O)OC1=CC=C(C=C1)C=O | [1][2] |

| InChI Key | SEVSMVUOKAMPDO-UHFFFAOYSA-N | [1][2][3][4] |

Thermal and Optical Properties

The thermal and optical constants of a compound are critical for its purification, handling, and characterization. This compound is a liquid at room temperature with a high boiling point, requiring vacuum distillation for purification.

| Property | Value | Conditions | Source(s) |

| Boiling Point | 152-153 °C | at 17 mmHg | [2][7][8] |

| 145 °C | at 25 mmHg | [2][6] | |

| 265 °C | at 760 mmHg (Normal) | [9] | |

| Density | 1.168 g/mL | at 25 °C | [2][7][8] |

| Refractive Index | n20/D 1.538 | at 20 °C | [2][7][8] |

| Flash Point | 113 °C (235.4 °F) | Closed cup |

Spectroscopic Data

Spectroscopic analysis is essential for structural elucidation and purity assessment. Comprehensive spectral data for this compound, including ¹H NMR, ¹³C NMR, Infrared (IR), Mass Spectrometry (MS), and Raman spectra, are publicly available through various chemical databases.[1][3][10]

-

¹H NMR & ¹³C NMR: Provides detailed information on the hydrogen and carbon framework of the molecule.[1][10][11]

-

Infrared (IR) Spectroscopy: Confirms the presence of key functional groups, such as the ester carbonyl, aldehyde carbonyl, and aromatic C-H bonds.[1][3]

-

Mass Spectrometry (MS): Determines the mass-to-charge ratio of the molecule and its fragments, confirming its molecular weight.[1][4]

Experimental Protocols

The following sections detail standardized laboratory procedures for determining the key physical properties of this compound.

The boiling point is the temperature at which a liquid's vapor pressure equals the external pressure.[12][13] The Thiele tube method is a common micro-scale technique suitable for small sample volumes.[14]

Procedure:

-

Place a few milliliters of the this compound sample into a small test tube.[15]

-

Invert a capillary tube (sealed at one end) and place it into the test tube with the open end submerged in the liquid.[12]

-

Attach the test tube to a thermometer, ensuring the sample is level with the thermometer bulb.

-

Insert the assembly into a Thiele tube containing a high-boiling point oil (e.g., mineral oil or paraffin), ensuring the sample is immersed.[12][14]

-

Gently heat the side arm of the Thiele tube with a Bunsen burner or other heat source.[14] Convection currents will ensure uniform temperature distribution.

-

As the temperature rises, air trapped in the capillary tube will expand and slowly bubble out.

-

Continue heating until a continuous and rapid stream of bubbles emerges from the capillary tube's open end.[14]

-

Remove the heat source and allow the apparatus to cool slowly.

-

The boiling point is the temperature at which the bubbling stops and the liquid is drawn back into the capillary tube.[12][16] Record this temperature.

Density is the mass of a substance per unit volume.[17] For a liquid like this compound, it can be determined by accurately measuring the mass of a known volume.

Procedure:

-

Obtain a clean, dry volumetric flask or pycnometer of a known volume (e.g., 10 mL).

-

Measure the mass of the empty, dry flask using an analytical balance and record it as m₁.

-

Carefully fill the flask with this compound up to the calibration mark. Ensure the meniscus is read correctly at eye level.

-

Measure the mass of the filled flask and record it as m₂.

-

Calculate the mass of the liquid: m_liquid = m₂ - m₁.

-

Calculate the density (ρ) using the formula: ρ = m_liquid / V_flask, where V_flask is the volume of the flask. The density is typically expressed in g/mL.[17]

A systematic solubility analysis provides crucial information about a compound's polarity and the presence of acidic or basic functional groups.[18]

Procedure:

-

Water Solubility: Add approximately 25 mg of this compound to 0.75 mL of deionized water in a test tube. Shake vigorously. Observe if a homogeneous solution forms.[18] If soluble, test the solution's pH with litmus (B1172312) or pH paper.[19][20]

-

5% NaOH Solution: If the compound is insoluble in water, add 25 mg to 0.75 mL of 5% aqueous NaOH.[18] Solubility indicates the presence of a strong or weak acidic group.

-

5% NaHCO₃ Solution: If the compound dissolves in NaOH, test its solubility in 5% aqueous NaHCO₃. Solubility in this weaker base suggests a strong acidic functional group (e.g., a carboxylic acid).[18][21]

-

5% HCl Solution: If the compound is insoluble in water and NaOH, test its solubility in 5% aqueous HCl.[22] Dissolution indicates the presence of a basic functional group, most commonly an amine.[21]

-

Concentrated H₂SO₄: If the compound is insoluble in all the above, its solubility in cold, concentrated sulfuric acid can be tested.[20] Solubility in this strong acid suggests the presence of a neutral compound containing oxygen, nitrogen, or unsaturation.[20]

Visualization of Experimental Workflows

Diagrams are provided to illustrate the logical progression of experiments for physical property determination and solubility classification.

Caption: General workflow for determining the physical properties of a chemical substance.

Caption: Decision tree for the classification of organic compounds based on solubility.

References

- 1. Benzaldehyde, 4-(acetyloxy)- | C9H8O3 | CID 70144 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound 97 878-00-2 [sigmaaldrich.com]

- 3. This compound [webbook.nist.gov]

- 4. This compound [webbook.nist.gov]

- 5. This compound [webbook.nist.gov]

- 6. This compound 97 878-00-2 [sigmaaldrich.com]

- 7. This compound | 878-00-2 [chemicalbook.com]

- 8. This compound [chembk.com]

- 9. This compound 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 10. This compound(878-00-2) 1H NMR spectrum [chemicalbook.com]

- 11. bmse010134 4-Acetoxy Benzaldehyde at BMRB [bmrb.io]

- 12. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 13. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. cdn.juniata.edu [cdn.juniata.edu]

- 16. scribd.com [scribd.com]

- 17. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]

- 18. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 19. youtube.com [youtube.com]

- 20. www1.udel.edu [www1.udel.edu]

- 21. scribd.com [scribd.com]

- 22. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

An In-depth Technical Guide on the Solubility of 4-Acetoxybenzaldehyde in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 4-acetoxybenzaldehyde (also known as 4-formylphenyl acetate). Due to a lack of readily available quantitative solubility data in published literature, this guide focuses on predicted qualitative solubility based on solvent polarity and established chemical principles. Furthermore, it offers a detailed experimental protocol for determining the solubility of solid organic compounds like this compound via the gravimetric method.

Predicted Solubility Profile

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which suggests that substances with similar polarities are more likely to be soluble in one another. This compound is a molecule of moderate polarity, featuring a polar acetate (B1210297) group and a formyl group, as well as a less polar benzene (B151609) ring.

Based on this structure, a qualitative solubility profile in common organic solvents can be predicted. The following table summarizes these predictions.

| Solvent | Predicted Solubility | Rationale |

| Polar Aprotic Solvents | ||

| Dimethyl Sulfoxide (DMSO) | Highly Soluble | A highly polar aprotic solvent capable of dissolving a wide range of organic compounds. |

| Dimethylformamide (DMF) | Highly Soluble | A polar aprotic solvent with strong solvating power for aromatic and polar compounds.[1] |

| Acetone | Soluble | A polar aprotic solvent that should effectively solvate the molecule.[1] |

| Ethyl Acetate | Moderately Soluble | A moderately polar solvent; solubility may be enhanced with heating.[1] |

| Polar Protic Solvents | ||

| Methanol (B129727) | Sparingly Soluble | A polar protic solvent. |

| Ethanol | Sparingly Soluble | Similar to methanol in polarity. |

| Nonpolar Solvents | ||

| Dichloromethane (DCM) | Moderately Soluble | A solvent of moderate polarity that can interact with the aromatic rings.[1] |

| Toluene | Sparingly Soluble | A nonpolar aromatic solvent that may interact with the benzene ring of this compound. |

| Hexane | Insoluble | A nonpolar solvent, unlikely to effectively solvate the polar functional groups of the molecule.[1] |

Experimental Protocol for Solubility Determination: Gravimetric Method

The gravimetric method is a straightforward and widely used technique to determine the solubility of a solid in a liquid. It involves preparing a saturated solution, separating a known amount of the solution, evaporating the solvent, and weighing the remaining solid solute.[2][3][4]

Materials and Apparatus:

-

This compound

-

Selected organic solvent

-

Analytical balance

-

Conical flask or sealed vials

-

Thermostatic shaker or magnetic stirrer with temperature control

-

Filtration apparatus (e.g., syringe filters with appropriate membrane)

-

Pre-weighed evaporating dish or watch glass[3]

-

Oven or vacuum oven for drying

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the chosen organic solvent in a conical flask or sealed vial.[1][2] The presence of undissolved solid is necessary to ensure the solution is saturated.

-

Seal the container to prevent solvent evaporation.

-

Agitate the mixture at a constant temperature (e.g., 25 °C) using a thermostatic shaker or magnetic stirrer for a sufficient period to reach equilibrium (typically 24-48 hours).[1]

-

-

Sample Withdrawal and Filtration:

-

Once equilibrium is reached, allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-heated or pre-cooled pipette to avoid temperature fluctuations that could alter solubility.

-

Filter the withdrawn sample through a syringe filter to remove any remaining solid particles.[1]

-

-

Gravimetric Analysis:

-

Transfer the filtered saturated solution to a pre-weighed evaporating dish.

-

Weigh the evaporating dish containing the solution to determine the total mass of the solution.

-

Carefully evaporate the solvent in an oven at a temperature below the boiling point of the solvent and the decomposition temperature of this compound.[2][4] A vacuum oven can be used to facilitate evaporation at a lower temperature.

-

Once the solvent is completely evaporated, cool the evaporating dish in a desiccator to room temperature.

-

Weigh the evaporating dish with the dry solid residue.

-

Repeat the drying and weighing process until a constant weight is achieved, indicating all the solvent has been removed.[2][4]

-

-

Calculation of Solubility:

-

Calculate the mass of the dissolved solid (solute) by subtracting the initial weight of the empty evaporating dish from the final constant weight.

-

Calculate the mass of the solvent by subtracting the mass of the dissolved solid from the total mass of the solution.

-

Express the solubility in desired units, such as grams of solute per 100 grams of solvent or mole fraction.

-

Visualized Experimental Workflow

The following diagram illustrates the key steps in the gravimetric determination of solubility.

References

An In-depth Technical Guide to the Spectral Data of 4-Acetoxybenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for 4-acetoxybenzaldehyde, a key chemical intermediate. The document details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering insights valuable for its identification, characterization, and application in research and development.

Spectroscopic Data Summary

The following tables summarize the key quantitative spectral data for this compound.

Table 1: ¹H NMR Spectral Data of this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 9.95 | s | 1H | Aldehydic proton (-CHO) |

| 7.87 | d | 2H | Aromatic protons (ortho to -CHO) |

| 7.26 | d | 2H | Aromatic protons (meta to -CHO) |

| 2.30 | s | 3H | Acetyl protons (-COCH₃) |

| Solvent: CDCl₃, Instrument Frequency: 90 MHz[1] |

Table 2: ¹³C NMR Spectral Data of this compound

| Chemical Shift (δ) ppm | Assignment |

| 191.7 | Aldehydic Carbonyl Carbon (-CHO) |

| 168.6 | Ester Carbonyl Carbon (-COO-) |

| 155.3 | Aromatic Carbon (para to -CHO) |

| 133.9 | Aromatic Carbon (ipso to -CHO) |

| 131.1 | Aromatic Carbons (ortho to -CHO) |

| 122.3 | Aromatic Carbons (meta to -CHO) |

| 21.1 | Acetyl Carbon (-CH₃) |

| Solvent: CDCl₃ |

Table 3: IR Spectral Data of this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3073 | - | Aromatic C-H stretch |

| ~1760 | Strong | C=O stretch (ester) |

| ~1706 | Strong | C=O stretch (aldehyde)[2] |

| ~1620 | - | C=C stretch (aromatic) |

| ~1381 | - | C-O stretch |

| Note: Specific peak positions can vary slightly based on the sampling method.[3] |

Table 4: Mass Spectrometry (Electron Ionization) Data of this compound

| m/z | Relative Intensity | Assignment |

| 164 | Moderate | [M]⁺ (Molecular Ion) |

| 122 | High | [M - C₂H₂O]⁺ |

| 121 | High | [M - C₂H₃O]⁺ |

| 93 | Moderate | [C₆H₅O]⁺ |

| 43 | Very High (Base Peak) | [CH₃CO]⁺ |

| Source: NIST Mass Spectrometry Data Center[4] |

Experimental Protocols

Detailed methodologies for acquiring the spectral data are crucial for reproducibility and accurate interpretation.

2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

Protocol for ¹H and ¹³C NMR of a Solid Organic Compound

-

Sample Preparation:

-

Accurately weigh 10-20 mg of the solid this compound sample for ¹H NMR, and 50-100 mg for ¹³C NMR.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial.

-

To ensure homogeneity, gently agitate the vial until the sample is fully dissolved.

-

Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube to remove any particulate matter.

-

Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for chemical shift referencing (0 ppm).

-

-

Instrument Setup (Example: Bruker Spectrometer):

-

Data Acquisition:

-

Locking: The instrument locks onto the deuterium (B1214612) signal of the solvent to stabilize the magnetic field.[5]

-

Shimming: The magnetic field homogeneity is optimized by a process called shimming to obtain sharp spectral lines. Automated shimming routines are often used.[6]

-

Tuning and Matching: The probe is tuned to the specific nucleus frequency and the impedance is matched to maximize signal-to-noise.

-

Acquisition: For ¹H NMR, a sufficient number of scans (e.g., 8-16) are acquired. For ¹³C NMR, a larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.

-

The resulting Free Induction Decay (FID) is saved.

-

-

Data Processing:

-

The FID is subjected to a Fourier Transform to convert the time-domain signal into a frequency-domain spectrum.

-

The spectrum is phased to ensure all peaks are in the absorptive mode.

-

The baseline is corrected to be flat.

-

The chemical shifts are referenced to the internal standard (TMS at 0 ppm).

-

For ¹H NMR, the peaks are integrated to determine the relative number of protons.

-

2.2. Infrared (IR) Spectroscopy

Protocol for Attenuated Total Reflectance (ATR)-FTIR of a Solid Sample

-

Sample Preparation:

-

Instrument Setup and Background Collection:

-

Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean. Wipe with a suitable solvent like isopropanol (B130326) and allow it to dry.

-

Collect a background spectrum of the empty, clean ATR crystal. This will be subtracted from the sample spectrum to remove any signals from the atmosphere (e.g., CO₂, water vapor) and the crystal itself.

-

-

Sample Analysis:

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal surface.[10]

-

Collect the sample spectrum. The instrument will co-add a number of scans (e.g., 16-32) to improve the signal-to-noise ratio.

-

-

Data Processing:

-

The software automatically subtracts the background spectrum from the sample spectrum.

-

An ATR correction may be applied to the spectrum to make it appear more like a traditional transmission spectrum.

-

The resulting spectrum displays absorbance or transmittance as a function of wavenumber (cm⁻¹).

-

Identify and label the characteristic absorption peaks.

-

2.3. Mass Spectrometry (MS)

Protocol for Electron Ionization (EI)-MS of a Solid Organic Compound using GC-MS

-

Sample Preparation:

-

Dissolve a small amount (e.g., 1-2 mg) of this compound in a volatile organic solvent (e.g., acetone (B3395972) or dichloromethane) to create a dilute solution (approximately 1 mg/mL).[11]

-

-

Instrument Setup (GC-MS):

-

The Gas Chromatograph (GC) is equipped with a capillary column suitable for separating organic compounds.

-

The Mass Spectrometer (MS) is set to Electron Ionization (EI) mode, typically with an electron energy of 70 eV.[12][13]

-

The GC oven temperature program is set to ensure the compound elutes as a sharp peak. A typical program might start at a low temperature, ramp up to a higher temperature, and then hold.

-

The mass analyzer is set to scan a specific mass-to-charge (m/z) range (e.g., m/z 40-400).

-

-

Sample Injection and Analysis:

-

A small volume (e.g., 1 µL) of the prepared solution is injected into the hot GC inlet.[14]

-

The sample is vaporized and carried onto the GC column by an inert carrier gas (e.g., helium).

-

The components of the sample are separated based on their boiling points and interactions with the column's stationary phase.

-

As this compound elutes from the GC column, it enters the MS ion source.

-

-

Ionization and Detection:

-

In the ion source, the gaseous molecules are bombarded with high-energy electrons, causing them to ionize and fragment.[15]

-

The resulting positively charged ions (the molecular ion and various fragment ions) are accelerated into the mass analyzer.

-

The mass analyzer separates the ions based on their m/z ratio.

-

A detector records the abundance of each ion at each m/z value.

-

-

Data Analysis:

-

The software generates a mass spectrum for the GC peak corresponding to this compound.

-

The mass spectrum is a plot of relative ion abundance versus m/z.

-

The peak with the highest m/z value is typically the molecular ion [M]⁺, which provides the molecular weight of the compound.

-

The fragmentation pattern provides structural information. The most abundant peak is referred to as the base peak.

-

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: Workflow for Spectroscopic Analysis of this compound.

References

- 1. This compound(878-00-2) 1H NMR [m.chemicalbook.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. This compound [webbook.nist.gov]

- 5. lsom.uthscsa.edu [lsom.uthscsa.edu]

- 6. nmr.nd.edu [nmr.nd.edu]

- 7. NMR Basic Operation - Bruker NMR Spectrometer [uwyo.edu]

- 8. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 9. Everything You Need to Know About ATR-FTIR Spectroscopy [specac.com]

- 10. drawellanalytical.com [drawellanalytical.com]

- 11. memphis.edu [memphis.edu]

- 12. chromatographyonline.com [chromatographyonline.com]

- 13. Ionization Modes: EI : SHIMADZU (Shimadzu Corporation) [shimadzu.com]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. tsapps.nist.gov [tsapps.nist.gov]

The Strategic Role of the Acetyl Group in 4-Acetoxybenzaldehyde: A Technical Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive analysis of the function of the acetyl group in 4-acetoxybenzaldehyde, a key intermediate in pharmaceutical and organic synthesis. Tailored for researchers, scientists, and drug development professionals, this document delves into the protective role of the acetyl moiety, its influence on the molecule's reactivity, and its practical applications in multi-step synthetic strategies. Detailed experimental protocols, comparative data, and workflow visualizations are presented to facilitate a deeper understanding and practical application of this versatile compound.

The Acetyl Group as a Hydroxyl Protecting Moiety

The primary function of the acetyl group in this compound is to act as a protecting group for the phenolic hydroxyl group of 4-hydroxybenzaldehyde (B117250).[1][2] In multi-step organic synthesis, it is often necessary to temporarily block a reactive functional group to prevent it from interfering with reactions occurring at other sites within the molecule.[1][3] The hydroxyl group of 4-hydroxybenzaldehyde is acidic and can react with bases, nucleophiles, and oxidizing agents. By converting it to an acetate (B1210297) ester, its reactivity is masked, allowing for selective transformations of the aldehyde group.[2]

The acetyl group is advantageous due to its relative stability under neutral and mildly acidic conditions, while being readily cleavable under basic or acidic hydrolysis, ensuring the regeneration of the hydroxyl group at the desired stage of the synthesis.

Comparative Physicochemical Properties

The introduction of the acetyl group significantly alters the physicochemical properties of the parent molecule, 4-hydroxybenzaldehyde. These changes are crucial for considerations such as solvent choice, reaction conditions, and purification strategies.

| Property | 4-Hydroxybenzaldehyde | This compound | Effect of Acetyl Group |

| Molecular Formula | C₇H₆O₂[4] | C₉H₈O₃ | Increases molecular weight and carbon/oxygen content. |

| Molecular Weight | 122.12 g/mol [4] | 164.16 g/mol | Increases molecular weight by 42.04 g/mol . |

| Melting Point | 112-116 °C[4] | Liquid at room temperature | Decreases melting point, changing the physical state. |

| Boiling Point | 191 °C at 50 mmHg[4] | 152-153 °C at 17 mmHg | Alters boiling point and volatility. |

| Density | 1.129 g/cm³[5] | 1.168 g/mL at 25 °C | Slightly increases density. |

| pKa (of hydroxyl) | 7.61 at 25 °C[6] | N/A (ester) | Eliminates the acidic phenolic proton. |

| Solubility in Water | 13.8 g/L[7] | Sparingly soluble | Decreases water solubility due to increased lipophilicity. |

Spectroscopic Data Comparison

The conversion of the hydroxyl group to an acetate ester is readily observable through spectroscopic methods such as Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy.

| Spectroscopic Data | 4-Hydroxybenzaldehyde | This compound | Interpretation of Change |

| IR (Infrared) | Broad O-H stretch (~3200-3600 cm⁻¹)[8] | Absence of broad O-H stretch; presence of a strong C=O stretch (ester) at ~1760 cm⁻¹[9] | Disappearance of the hydroxyl peak and appearance of the ester carbonyl peak confirms acetylation. |

| ¹H NMR (Proton) | -OH proton signal (variable shift); aldehyde -CHO proton (~9.8 ppm); aromatic protons[1][8] | Acetyl -CH₃ protons (~2.3 ppm); aldehyde -CHO proton (~9.9 ppm); aromatic protons[10] | Appearance of a singlet for the acetyl methyl protons is a clear indicator of the acetate group. |

Application in Multi-Step Synthesis: Solid-Phase Synthesis of Sulfonamides

A prime example of the utility of this compound is in the solid-phase synthesis of sulfonamides.[11][12] In this methodology, the aldehyde is attached to a solid support. The acetyl group protects the phenolic hydroxyl during subsequent reaction steps.

The synthetic strategy involves:

-

Reductive Amination: The aldehyde functional group of the polymer-bound this compound reacts with a primary amine.[11][12]

-

Sulfonylation: The newly formed secondary amine is then reacted with a sulfonyl chloride to yield the sulfonamide.[11][12]

-

Cleavage and Deprotection: The final sulfonamide product is cleaved from the solid support, and the acetyl protecting group is simultaneously removed under acidic conditions to regenerate the hydroxyl group.[11][12]

This process allows for the efficient generation of a library of sulfonamide derivatives with high purity.[11]

Experimental Protocols

Acetylation of 4-Hydroxybenzaldehyde

This protocol is a general method for the acetylation of phenols using acetic anhydride.

Materials:

-

4-Hydroxybenzaldehyde

-

Acetic Anhydride

-

Pyridine or a catalytic amount of a strong acid (e.g., H₂SO₄) or base (e.g., DMAP)

-

Dichloromethane (B109758) (or other suitable solvent)

-

5% HCl solution

-

5% NaHCO₃ solution

-

Brine

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

Dissolve 4-hydroxybenzaldehyde (1 equivalent) in the chosen solvent in a round-bottom flask.

-

Add the catalyst if required.

-

Add acetic anhydride (1.1-1.5 equivalents) dropwise to the solution while stirring.

-

Stir the reaction mixture at room temperature until completion (monitor by TLC).

-

Quench the reaction with water.

-

Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-

Wash the organic layer sequentially with 5% HCl, 5% NaHCO₃, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain crude this compound.

-

Purify the product by distillation or column chromatography if necessary.

Deacetylation of this compound (Hydrolysis)

This protocol describes the removal of the acetyl protecting group.

Materials:

-

This compound

-

Methanol (B129727) or Ethanol

-

Aqueous HCl or NaOH solution

-

Ethyl acetate

Procedure:

-

Dissolve this compound in methanol or ethanol.

-

Add an aqueous solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH).

-

Stir the mixture at room temperature or with gentle heating until the hydrolysis is complete (monitor by TLC).

-

Neutralize the reaction mixture if necessary.

-

Remove the alcohol solvent under reduced pressure.

-

Extract the product with ethyl acetate.

-

Wash the organic layer with water and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to yield 4-hydroxybenzaldehyde.

References

- 1. hmdb.ca [hmdb.ca]

- 2. Chemoselective reduction of aldehydes via a combination of NaBH4 and acetylacetone - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. vapourtec.com [vapourtec.com]

- 4. 123-08-0 CAS MSDS (4-Hydroxybenzaldehyde) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. 4-Hydroxybenzaldehyde - Wikipedia [en.wikipedia.org]

- 6. 4-Hydroxybenzaldehyde CAS#: 123-08-0 [m.chemicalbook.com]

- 7. Page loading... [wap.guidechem.com]

- 8. 4-Hydroxybenzaldehyde | C7H6O2 | CID 126 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. This compound [webbook.nist.gov]

- 10. This compound(878-00-2) 1H NMR spectrum [chemicalbook.com]

- 11. Synthesis of Polymer-Bound 4-Acetoxy-3-phenylbenzaldehyde Derivatives: Applications in Solid-Phase Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. digitalcommons.uri.edu [digitalcommons.uri.edu]

An In-depth Technical Guide on the Role of 4-Acetoxybenzaldehyde as a Protecting Group for Phenols

For Researchers, Scientists, and Drug Development Professionals

This technical guide explores the potential application of 4-acetoxybenzaldehyde as a protecting group for phenols. While not a conventional protecting group, its bifunctional nature—possessing both an aldehyde and a protected phenol (B47542)—offers unique opportunities in multistep organic synthesis. This document outlines the theoretical basis for its use, proposed experimental methodologies, and an analysis of its potential stability and orthogonality.

Introduction to Phenol Protection

Phenolic hydroxyl groups are acidic and nucleophilic, often requiring protection during synthetic routes to prevent unwanted side reactions. An ideal protecting group should be easy to introduce and remove in high yields, stable to a range of reaction conditions, and should not interfere with transformations elsewhere in the molecule. The concept of orthogonal protection, where one protecting group can be removed selectively in the presence of others, is a cornerstone of modern synthetic strategy.[1][2]

This compound as a Phenol Protecting Group: A Hypothetical Approach

The use of this compound to protect a phenol would likely proceed through the formation of an acetal (B89532) between the phenolic hydroxyl group and the aldehyde functionality of this compound. The resulting structure would incorporate the 4-acetoxyphenyl moiety linked to the target phenol via an acetal linkage. The acetate (B1210297) group on the benzaldehyde (B42025) derivative serves as a masked hydroxyl group, which could be deprotected in a subsequent step.

The primary advantage of this protecting group lies in its potential for traceless removal or for the introduction of a handle for further functionalization or purification.

Proposed Synthesis and Deprotection Protocols

The protection of a phenol with this compound would involve an acid-catalyzed acetalization reaction. Typically, two molecules of the phenol would react with one molecule of the aldehyde to form a symmetrical acetal.

General Experimental Protocol (Proposed):

-

To a solution of the phenol (2.0 eq.) and this compound (1.0 eq.) in a suitable anhydrous solvent (e.g., toluene, dichloromethane), add an acid catalyst (e.g., p-toluenesulfonic acid (PTSA), pyridinium (B92312) p-toluenesulfonate (PPTS), or a Lewis acid like trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf)).

-

The reaction mixture is heated to reflux with a Dean-Stark apparatus to remove the water formed during the reaction, driving the equilibrium towards the acetal product.[3]

-

The reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, the reaction is quenched with a mild base (e.g., triethylamine, saturated sodium bicarbonate solution).

-

The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate (B86663) or magnesium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica (B1680970) gel.

Table 1: Proposed Reaction Conditions for Phenol Protection

| Parameter | Proposed Condition | Rationale |

| Phenol:Aldehyde Ratio | 2.2 : 1 | A slight excess of the phenol can help drive the reaction to completion. |

| Catalyst | PTSA (catalytic amount) | Commonly used, effective acid catalyst for acetal formation.[4] |

| Solvent | Toluene | Anhydrous, azeotropically removes water with a Dean-Stark trap. |

| Temperature | Reflux | Provides energy to overcome the activation barrier and facilitates water removal. |

| Reaction Time | 4 - 24 hours | Dependent on the reactivity of the specific phenol. |

The deprotection of the acetal to regenerate the free phenol is typically achieved under acidic conditions. The acetal linkage is susceptible to hydrolysis in the presence of water and an acid catalyst.

General Experimental Protocol (Proposed):

-

The protected phenol is dissolved in a mixture of a protic solvent (e.g., methanol, ethanol, or a mixture with water) and a co-solvent if needed for solubility (e.g., tetrahydrofuran, acetone).

-

An acid catalyst (e.g., hydrochloric acid, sulfuric acid, or a solid-supported acid like Amberlyst-15) is added to the solution.

-

The reaction mixture is stirred at room temperature or gently heated to facilitate hydrolysis.

-

The reaction progress is monitored by TLC or LC-MS.

-

Upon completion, the reaction is neutralized with a base.

-

The product is extracted with a suitable organic solvent.

-

The combined organic layers are washed, dried, and concentrated to yield the deprotected phenol.

Table 2: Proposed Conditions for Deprotection

| Parameter | Proposed Condition | Rationale |

| Solvent System | Acetone/Water or THF/Water | Presence of water is necessary for hydrolysis. |

| Catalyst | Dilute HCl or PTSA | Strong acid catalyst effectively cleaves the acetal.[5] |

| Temperature | Room Temperature to 50 °C | Mild conditions are often sufficient for acetal hydrolysis. |

| Reaction Time | 1 - 12 hours | Dependent on the stability of the specific acetal. |

Orthogonality and Stability

The stability of the proposed 4-formylphenyl acetal protecting group is a critical consideration for its utility in a synthetic route.

-

Stability to Basic Conditions: Acetals are generally stable to strongly basic conditions, making this protecting group suitable for reactions involving organometallic reagents (e.g., Grignard, organolithiums), metal hydrides, and saponification of esters (provided the acetate on the protecting group itself is not targeted).[2][6][7][8]

-

Stability to Nucleophiles: The acetal linkage is generally resistant to nucleophilic attack.

-

Lability in Acidic Conditions: The primary liability of this protecting group is its cleavage under acidic conditions. This allows for its removal when desired but also means it is not compatible with reactions requiring strong acids.

-

Orthogonality with the Acetate Group: The acetate group on the benzaldehyde moiety can be selectively removed under basic conditions (e.g., K₂CO₃ in methanol) while the acetal linkage remains intact. Conversely, the acetal can be cleaved under acidic conditions, likely leaving the acetate group untouched. This provides a degree of orthogonality within the protecting group itself.

Table 3: Predicted Stability of the 4-Formylphenyl Acetal Protecting Group

| Reagent/Condition | Stability | Comments |

| Strong Bases (e.g., NaOH, LDA) | Stable | Acetals are stable to bases. |

| Grignard/Organolithium Reagents | Stable | Allows for reactions at other sites. |

| Nucleophiles (e.g., CN⁻, N₃⁻) | Stable | Acetal is not electrophilic. |

| Mild to Strong Acids | Labile | Deprotection occurs via hydrolysis. |

| Hydrogenolysis (e.g., H₂, Pd/C) | Stable | Acetal is not typically cleaved. |

| Oxidizing Agents (e.g., PCC, KMnO₄) | Stable | Acetal is resistant to oxidation. |

| Reducing Agents (e.g., NaBH₄, LiAlH₄) | Stable | Acetal is not reducible. |

Visualization of Key Processes

Caption: Workflow for Phenol Protection and Deprotection.

References

- 1. chemweb.bham.ac.uk [chemweb.bham.ac.uk]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Formation and Reactions of Acetals - Chemistry Steps [chemistrysteps.com]

- 5. Alcohol or phenol synthesis by acetal cleavage [organic-chemistry.org]

- 6. Acetals as Protecting Groups for Aldehydes and Ketones - Chemistry Steps [chemistrysteps.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Acetals as protecting groups [quimicaorganica.org]

4-Acetoxybenzaldehyde: A Technical Guide to Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive safety and handling information for 4-acetoxybenzaldehyde, a key intermediate in various synthetic pathways. Adherence to these guidelines is crucial for ensuring a safe laboratory environment and minimizing potential health risks. This document outlines the toxicological properties, recommended handling procedures, and emergency protocols.

Hazard Identification and Classification

This compound is classified as a hazardous substance. The following tables summarize its GHS classification and other relevant identifiers.

Table 1: Chemical Identification

| Identifier | Value |

| IUPAC Name | (4-formylphenyl) acetate |

| Synonyms | 4-Formylphenyl acetate, p-Acetoxybenzaldehyde |

| CAS Number | 878-00-2[1] |

| EC Number | 212-898-3[1] |

| Molecular Formula | C₉H₈O₃[1] |

| Molecular Weight | 164.16 g/mol [1] |

| UNSPSC Code | 12352100 (Organic derivatives and substituted compounds)[1][2] |

Table 2: GHS Hazard Classification

| Hazard Class | Category | Hazard Statement |

| Skin Irritation | 2 | H315: Causes skin irritation[3][4][5][6][7] |

| Eye Irritation | 2A | H319: Causes serious eye irritation[3][4][5][6][7] |

| Specific target organ toxicity — Single exposure (Respiratory tract irritation) | 3 | H335: May cause respiratory irritation[3][4][5][6][7] |

Signal Word: Warning

Physical and Chemical Properties

Understanding the physical and chemical properties of this compound is essential for safe storage and handling.

Table 3: Physicochemical Data

| Property | Value |

| Physical State | Liquid |

| Boiling Point | 152-153 °C at 17 mmHg[1] |

| Flash Point | 113 °C (235.4 °F) - closed cup[1] |

| Density | 1.168 g/mL at 25 °C[1] |

| Refractive Index | n20/D 1.538[1] |

Experimental Protocols for Hazard Assessment

The hazard classifications of this compound are determined through standardized experimental protocols. The following are detailed methodologies for the key toxicological endpoints.

Acute Dermal Irritation/Corrosion (OECD Test Guideline 404)

This test determines the potential of a substance to cause skin irritation or corrosion.

Methodology:

-

Test Animal: The albino rabbit is the recommended species.

-

Preparation: Approximately 24 hours before the test, the animal's back is clipped free of fur.

-

Application: A 0.5 mL (for liquids) or 0.5 g (for solids and semi-solids) dose of the test substance is applied to a small area (approximately 6 cm²) of the clipped skin under a gauze patch.[8][9] An untreated area of skin serves as a control.[8][9]

-

Exposure: The test substance is applied for a duration of 4 hours.[10]

-

Observation: After the exposure period, the patch is removed, and the skin is observed for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal.[10]

-

Scoring: The reactions are scored on a scale of 0 (no reaction) to 4 (severe reaction).

-

Classification: The substance is classified based on the severity and reversibility of the skin reactions.

Acute Eye Irritation/Corrosion (OECD Test Guideline 405)

This test evaluates the potential of a substance to cause eye irritation or damage.

Methodology:

-

Test Animal: The albino rabbit is the preferred species.[11]

-

Procedure: A single dose of the test substance (0.1 mL for liquids or 0.1 g for solids) is instilled into the conjunctival sac of one eye of the animal.[11] The other eye remains untreated and serves as a control.[12]

-

Observation: The eyes are examined for effects on the cornea, iris, and conjunctiva at 1, 24, 48, and 72 hours after instillation.[11]

-

Scoring: Ocular lesions are scored based on a standardized system.

-

Classification: The substance is classified based on the severity and reversibility of the observed eye lesions.[13]

In Vitro Eye Irritation: Bovine Corneal Opacity and Permeability (BCOP) Test (OECD Test Guideline 437)

The BCOP assay is an in vitro method used to identify substances that can cause serious eye damage.[14][15][16]

Methodology:

-

Test System: The test uses isolated corneas from the eyes of cattle obtained from abattoirs.[14][15]

-

Procedure: The isolated cornea is mounted in a holder. The test substance is applied to the epithelial surface of the cornea.

-

Endpoints: Two key parameters are measured:

-

Corneal Opacity: The degree of cloudiness of the cornea is measured using an opacitometer.[14]

-

Corneal Permeability: The amount of fluorescein (B123965) dye that passes through the cornea is quantified with a spectrophotometer.[14]

-

-

Calculation: An In Vitro Irritancy Score (IVIS) is calculated based on the opacity and permeability values.[17]

-

Classification: The IVIS is used to classify the substance's potential for causing severe eye irritation or damage.

Safety and Handling Precautions

Strict adherence to safety protocols is mandatory when handling this compound.

Personal Protective Equipment (PPE)

The following diagram outlines the recommended PPE for handling this chemical.

Caption: Recommended Personal Protective Equipment for handling this compound.

Engineering Controls

-

Work in a well-ventilated area, preferably in a chemical fume hood.

-

Ensure that eyewash stations and safety showers are readily accessible.

Handling and Storage

-

Avoid contact with skin, eyes, and clothing.

-

Avoid breathing vapors or mist.

-

Keep container tightly closed when not in use.

-

Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents and strong bases.

First Aid Measures

Immediate and appropriate first aid is critical in the event of exposure. The following flowchart details the recommended first aid procedures.

Caption: First Aid Procedures for this compound Exposure.

-

In case of inhalation: Remove the victim to fresh air and keep at rest in a position comfortable for breathing.[18] If not breathing, give artificial respiration.[18] Seek medical attention if you feel unwell.[18]

-

In case of skin contact: Immediately wash with plenty of soap and water for at least 15 minutes while removing all contaminated clothing and shoes.[18] Get medical attention if skin irritation occurs.[18]

-

In case of eye contact: Rinse cautiously with water for several minutes.[18] Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes.[18] If eye irritation persists, get medical advice/attention.[18]

-

In case of ingestion: Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterwards. Seek immediate medical attention.

Fire-Fighting Measures

-

Suitable extinguishing media: Use water spray, dry chemical, carbon dioxide (CO2), or appropriate foam.[18]

-

Specific hazards arising from the chemical: Combustible liquid. In case of fire, irritating and highly toxic gases may be generated by thermal decomposition or combustion.

-

Special protective equipment for firefighters: Wear a self-contained breathing apparatus (SCBA) and full protective gear.

Accidental Release Measures

-

Personal precautions: Evacuate personnel to a safe area. Wear appropriate personal protective equipment. Avoid breathing vapors, mist, or gas.

-

Environmental precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.

-

Methods for cleaning up: Absorb with an inert material (e.g., vermiculite, sand, or earth) and place in a suitable container for disposal.

Disposal Considerations

Dispose of contents/container in accordance with local, regional, national, and international regulations. Do not dispose of down the drain. This material and its container must be disposed of as hazardous waste.

References

- 1. oecd.org [oecd.org]

- 2. usa.databasesets.com [usa.databasesets.com]

- 3. GHS Hazard Statements - List, Codes & Implementation | BradyID.com [bradyid.com]

- 4. GHS hazard statements - Wikipedia [en.wikipedia.org]

- 5. Full collection of Hazard statements. In force from 17 October 2020 [msds-europe.com]

- 6. chemsafetypro.com [chemsafetypro.com]

- 7. H-phrases (hazard statements) [stoffenmanager.com]

- 8. oecd.org [oecd.org]

- 9. oecd.org [oecd.org]

- 10. Acute Dermal Irritation OECD 404 - Toxicology IND Services [toxicology-ind.com]

- 11. oecd.org [oecd.org]

- 12. nucro-technics.com [nucro-technics.com]

- 13. catalog.labcorp.com [catalog.labcorp.com]

- 14. iivs.org [iivs.org]

- 15. Bovine Corneal Opacity and Permeability Test Method for Identifying i) Chemicals Inducing Serious Eye Damage and ii) Chemicals Not Requiring Classification for Eye Irritation or Serious Eye Damage | RE-Place [re-place.be]

- 16. policycommons.net [policycommons.net]

- 17. OECD 437: Bovine Corneal Opacity and Permeability Test (BCOP) [jrfglobal.com]

- 18. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

Commercial Availability and Technical Guide for 4-Acetoxybenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on the commercial availability, chemical properties, and synthetic applications of 4-acetoxybenzaldehyde. This versatile building block is of significant interest to researchers in organic synthesis, medicinal chemistry, and drug development due to its adaptable functional groups.

Commercial Availability

This compound is readily available from a variety of chemical suppliers. The compound is typically offered in various purities and quantities, catering to both small-scale research and larger-scale synthetic needs. Pricing can vary based on the supplier, purity, and quantity ordered.

| Supplier | Purity | Available Quantities |

| Sigma-Aldrich | 97% | 10 g |

| TCI America | >98.0% (GC) | 5 g, 25 g |

| Matrix Scientific | Not specified | 500 g, 1 kg, 5 kg |

| US Biological | Highly Purified, 98+% (GC) | 5g, 25g, 50g, 100g, 250g, 500g, 1kg |

| Alfa Chemistry | Not specified | Not specified |

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is provided below. These properties are essential for its handling, storage, and application in experimental procedures.

| Property | Value | Reference(s) |

| CAS Number | 878-00-2 | [1] |

| Molecular Formula | C₉H₈O₃ | [2] |

| Molecular Weight | 164.16 g/mol | [2] |

| Appearance | Colorless to light yellow liquid | |

| Boiling Point | 152-153 °C at 17 mmHg | [1] |

| Density | 1.168 g/mL at 25 °C | [1] |

| Refractive Index | n20/D 1.538 | [1] |

| Synonyms | 4-Formylphenyl acetate, p-Acetoxybenzaldehyde | [3] |

Applications in Drug Discovery and Development

This compound serves as a valuable scaffold and building block in the synthesis of diverse molecular architectures for pharmaceutical applications.[4] Its utility is primarily centered on its role as a synthetic intermediate, where the protected hydroxyl group and the reactive aldehyde moiety allow for sequential and controlled chemical modifications.

One significant application lies in the solid-phase synthesis of compound libraries for high-throughput screening. For instance, polymer-bound this compound has been successfully employed as a linker for the generation of sulfonamide libraries.[5][6] Sulfonamides are a well-established class of compounds with a broad range of therapeutic applications, including antibacterial, and anticancer activities. The use of a solid-phase strategy facilitates the rapid synthesis and purification of a large number of derivatives for biological evaluation.[6]

Furthermore, the benzaldehyde (B42025) moiety is a key pharmacophore in various biologically active molecules. Derivatives of benzyloxybenzaldehyde have demonstrated significant anticancer activity against cell lines such as HL-60 by inducing apoptosis and causing cell cycle arrest at the G2/M phase.[7][8] While these studies do not directly involve this compound, they highlight the potential of the underlying benzaldehyde scaffold in cancer drug discovery. The acetoxy group in this compound can be readily hydrolyzed to reveal the phenolic hydroxyl group, which can then be further functionalized to produce a variety of benzyloxybenzaldehyde derivatives.

The aldehyde functional group also allows for its incorporation into various heterocyclic structures known to possess pharmacological activity. For example, chalcones, synthesized from benzaldehydes, are precursors to flavonoids and isoflavonoids and have shown a wide range of biological activities.[9][10]

Experimental Protocols

Detailed methodologies for key experiments involving this compound and related transformations are provided below.

Synthesis of this compound from 4-Hydroxybenzaldehyde (B117250)

This protocol describes the common and direct method for synthesizing this compound via the acetylation of 4-hydroxybenzaldehyde.[11]

Materials:

-

4-Hydroxybenzaldehyde

-

Acetic anhydride (B1165640)

-

Pyridine or triethylamine (B128534) (as a base catalyst)

-

Dichloromethane (B109758) (solvent)

-

Deionized water

-

Anhydrous magnesium sulfate (B86663)

-

Standard glassware for organic synthesis

Procedure:

-

Dissolve 4-hydroxybenzaldehyde in dichloromethane in a round-bottom flask.

-

Add the base catalyst (pyridine or triethylamine) to the solution.

-

Slowly add acetic anhydride to the reaction mixture at room temperature with stirring.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Once the reaction is complete, quench the reaction by adding deionized water.

-

Separate the organic layer and wash it with deionized water, followed by a saturated sodium bicarbonate solution, and finally with brine.

-

Dry the organic layer over anhydrous magnesium sulfate and filter.

-

Remove the solvent under reduced pressure to obtain the crude this compound.

-

Purify the product by vacuum distillation or column chromatography if necessary.

Deprotection of this compound to 4-Hydroxybenzaldehyde

This protocol outlines the hydrolysis of the acetyl group to regenerate the phenolic hydroxyl group.[11]

Materials:

-

This compound

-

Methanol (B129727) or ethanol (B145695) (solvent)

-

Aqueous sodium hydroxide (B78521) or hydrochloric acid

-

Ethyl acetate

-

Deionized water

-

Anhydrous sodium sulfate

-

Standard glassware for organic synthesis

Procedure:

-

Dissolve this compound in methanol or ethanol in a round-bottom flask.

-

Add a solution of aqueous sodium hydroxide (for basic hydrolysis) or hydrochloric acid (for acidic hydrolysis) to the flask.

-

Stir the reaction mixture at room temperature or with gentle heating.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Neutralize the reaction mixture with an appropriate acid or base.

-

Remove the alcohol solvent under reduced pressure.

-

Extract the aqueous residue with ethyl acetate.

-

Wash the combined organic extracts with deionized water and brine.

-

Dry the organic layer over anhydrous sodium sulfate and filter.

-

Evaporate the solvent to yield 4-hydroxybenzaldehyde.

Visualizations

The following diagrams illustrate key synthetic pathways and logical relationships relevant to the application of this compound.

References

- 1. 4-乙酰氧基苯甲醛 97% | Sigma-Aldrich [sigmaaldrich.com]

- 2. Benzaldehyde, 4-(acetyloxy)- | C9H8O3 | CID 70144 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. GSRS [gsrs.ncats.nih.gov]

- 4. chemimpex.com [chemimpex.com]

- 5. digitalcommons.uri.edu [digitalcommons.uri.edu]

- 6. Synthesis of Polymer-Bound 4-Acetoxy-3-phenylbenzaldehyde Derivatives: Applications in Solid-Phase Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis and anticancer activity of benzyloxybenzaldehyde derivatives against HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 11. This compound | 878-00-2 | Benchchem [benchchem.com]

The Enduring Strategy of Acetyl Protection: A Historical and Technical Guide to the Use of Acetyl-Protected Benzaldehydes

For Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic use of protecting groups is a cornerstone of modern organic synthesis, enabling chemists to achieve selectivity and efficiency in the construction of complex molecules. Among the myriad of strategies for the temporary masking of reactive functional groups, the protection of aldehydes as geminal diacetates, or acylals, represents a classic yet continually relevant approach. This in-depth technical guide explores the historical context, comparative efficacy, and practical application of acetyl-protected benzaldehydes. By delving into the historical development of acylal protecting groups, presenting comparative quantitative data, detailing experimental protocols, and visualizing key reaction pathways, this document serves as a comprehensive resource for researchers, scientists, and professionals in drug development.

A Historical Perspective: From Early Observations to a Synthetic Staple

The concept of protecting a carbonyl group in the form of a geminal diacetate, or acylal, has roots that stretch back to the mid-19th century. The first description of such a compound, ethylidene diacetate, was reported by Geuther in 1858, arising from investigations into the reactivity of aldehydes with acids. However, the deliberate and strategic use of this functionality as a protective group in multi-step synthesis evolved much later, alongside the broader development of protecting group theory.

Initially, the focus of aldehyde protection was heavily on the formation of acetals, which offered robust stability under basic and nucleophilic conditions.[1] The distinct reactivity profile of acylals—stable under acidic conditions but readily cleaved by bases—provided a valuable orthogonal strategy. This orthogonality allows for the selective deprotection of an acetyl-protected aldehyde in the presence of acid-labile groups, such as acetals or silyl (B83357) ethers, a crucial advantage in the synthesis of complex molecules.[2][3]